

Unlocking the Therapeutic Potential of 2-Aminobenzonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959

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The versatile scaffold of **2-aminobenzonitrile** has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique chemical architecture, featuring adjacent amino and nitrile functionalities, provides a facile entry point for the construction of privileged structures in medicinal chemistry, including quinazolines, quinazolinones, and quinolines. These derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on anticancer and kinase inhibitory effects. This in-depth technical guide provides a comprehensive overview of the potential applications of novel **2-aminobenzonitrile** derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary: Biological Activity of 2-Aminobenzonitrile Congeners and Related Scaffolds

The following tables summarize the *in vitro* biological activities of various derivatives conceptually linked to or derived from **2-aminobenzonitrile** scaffolds. The data highlights their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of **2-Aminobenzonitrile**-Related Derivatives

Compound ID	Target Cell Line	IC50 (µM)	Reference
Compound 13 (2-aminobenzothiazole derivative)	HCT116	6.43 ± 0.72	[1]
A549		9.62 ± 1.14	[1]
A375		8.07 ± 1.36	[1]
Compound 20 (2-aminobenzothiazole-TZD hybrid)	HepG2	9.99	[1]
HCT-116		7.44	[1]
MCF-7		8.27	[1]
Compound 24 (2-aminobenzothiazole derivative)	C6 (rat glioma)	4.63 ± 0.85	[1]
A549		39.33 ± 4.04	[1]
Compound 17 (2-substituted quinazolin-4(3H)-one)	Jurkat (T cell ALL)	< 5	[2]
NB4 (APL)		< 5	[2]
Compound 6 (2-substituted quinazolin-4(3H)-one)	Jurkat (T cell ALL)	Selective	[2]
Compound 6 (Quinoxaline 1,4-di-N-oxide derivative)	Mean GI50 (60 cell lines)	0.42	[3]
Compound 5c (Quinoxaline 1,4-di-N-oxide derivative)	Mean GI50 (60 cell lines)	0.49	[3]

Table 2: Kinase Inhibitory Activity of **2-Aminobenzonitrile**-Related Scaffolds

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 12 (2-aminobenzothiazole congener)	EGFR	96	[1]
Compound 13 (2-aminobenzothiazole derivative)	EGFR	2800	[1]
Compound 20 (2-aminobenzothiazole-TZD hybrid)	VEGFR-2	150	[1]
Compound 6 (Nicotinamide-based derivative)	VEGFR-2	60.83	[4]
Compound 8e (2-Aminopyrimidine derivative)	CDK9	88.4	[5]
HDAC1	168.9	[5]	
Compound 9e (2-Aminopyrimidine derivative)	FLT3	30.4	[5]
HDAC1	52.4	[5]	
HDAC3	14.7	[5]	
Compound 11l (2-aminopurine derivative)	CDK2	19	[6]
Dinaciclib (CDK inhibitor)	CDK2	1	[7]
CDK5	1	[7]	
CDK1	3	[7]	

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of **2-aminobenzonitrile** derivatives.

Protocol 1: Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles[8][9]

This protocol describes a hydrochloric acid-mediated [4+2] annulation for the synthesis of 2-amino-4-iminoquinazolines.

Materials:

- **2-Aminobenzonitrile** (1.0 mmol)
- N-benzyl cyanamide (1.5 mmol)
- Hydrochloric acid (2.0 mmol)
- Hexafluoroisopropanol (HFIP) (5 mL)
- Ethyl acetate
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, combine **2-aminobenzonitrile** (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) in HFIP (5 mL).
- Stir the resulting mixture at 70 °C for 1 hour.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the residue with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine and dry over Na_2SO_4 .
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the desired 2-amino-4-iminoquinazoline product.

Protocol 2: In Vitro Cell Viability (MTT) Assay[10][11][12][13][14]

This colorimetric assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

- 96-well microplates
- Cancer cell lines (e.g., A549, MCF-7, HCT-116)
- Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium and incubate overnight at 37°C in a 5% CO_2 incubator.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 μ L of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (General)[15][16][17][18]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

- Recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)

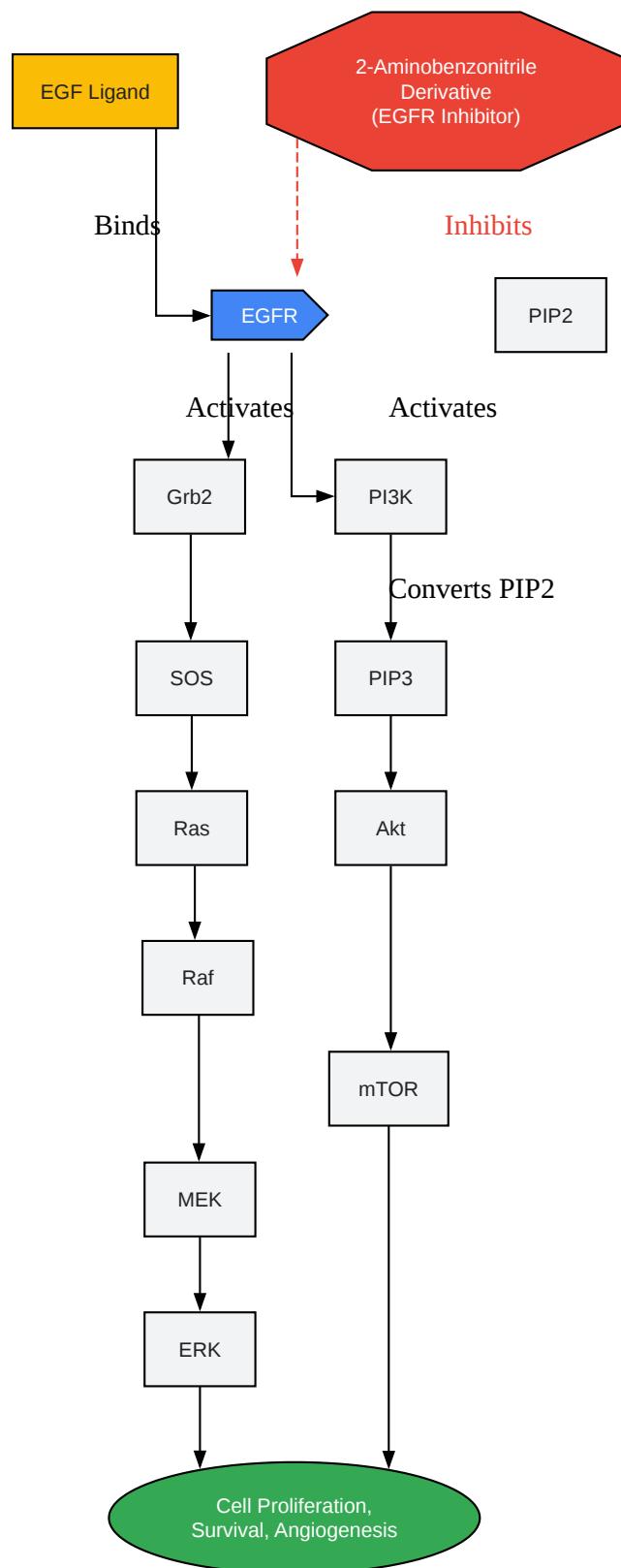
- 384-well plates
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate.
- Reaction Setup: Add the kinase and substrate to the wells containing the test compounds.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced or remaining ATP.
- Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

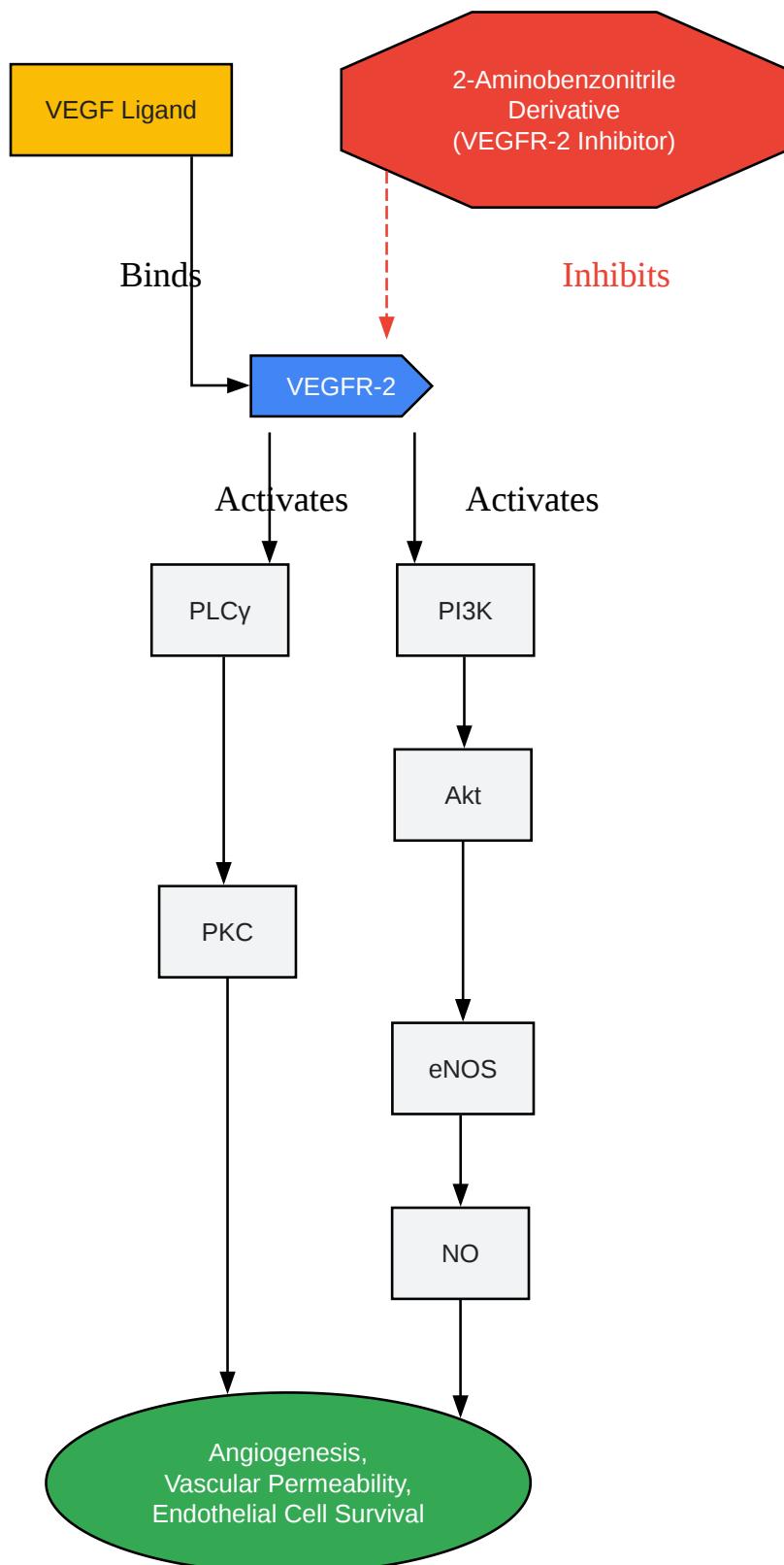
Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by **2-aminobenzonitrile** derivatives and a general experimental workflow for their evaluation.

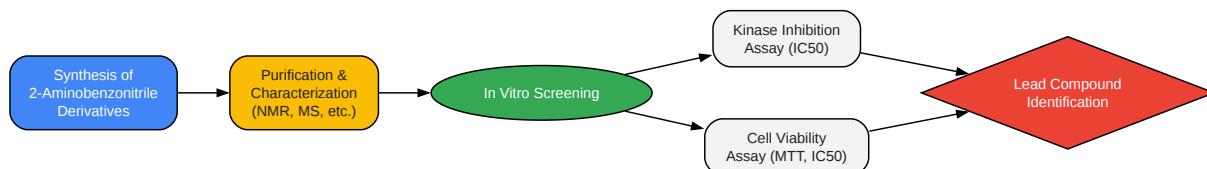


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Caption: EGFR Signaling Pathway and Inhibition.

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Caption: VEGFR-2 Signaling Pathway and Inhibition.



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